molecular formula C19H20FN5O3 B15022009 N,N-diethyl-3-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]oxy}aniline

N,N-diethyl-3-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]oxy}aniline

Cat. No.: B15022009
M. Wt: 385.4 g/mol
InChI Key: DYZHDFDVXVOOGU-UHFFFAOYSA-N
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Description

N,N-DIETHYL-3-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)ANILINE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a nitro group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIETHYL-3-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)ANILINE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the reaction of hydrazine with an appropriate nitrile to form the triazole core. The subsequent steps involve the introduction of the fluorophenyl group and the nitro group through electrophilic aromatic substitution reactions. The final step includes the attachment of the N,N-diethylamino group via nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-3-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)ANILINE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or binding to receptors.

Comparison with Similar Compounds

  • N,N-DIETHYL-3-({1-[(2-CHLOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)ANILINE
  • N,N-DIETHYL-3-({1-[(2-BROMOPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)ANILINE

Uniqueness: The presence of the fluorophenyl group in N,N-DIETHYL-3-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)ANILINE imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro- and bromo- analogs, which may have different reactivity profiles and biological activities.

Properties

Molecular Formula

C19H20FN5O3

Molecular Weight

385.4 g/mol

IUPAC Name

N,N-diethyl-3-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]oxy]aniline

InChI

InChI=1S/C19H20FN5O3/c1-3-23(4-2)15-9-7-10-16(12-15)28-19-21-18(25(26)27)22-24(19)13-14-8-5-6-11-17(14)20/h5-12H,3-4,13H2,1-2H3

InChI Key

DYZHDFDVXVOOGU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC2=NC(=NN2CC3=CC=CC=C3F)[N+](=O)[O-]

Origin of Product

United States

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